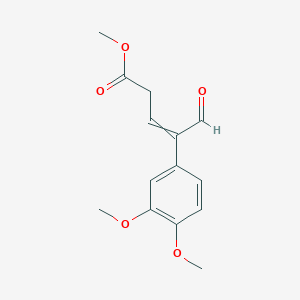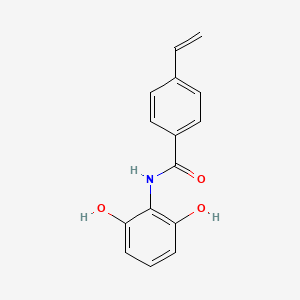
N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of two hydroxyl groups on the phenyl ring and a vinyl group attached to the benzamide structure. Its unique chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide typically involves the reaction of 2,6-dihydroxybenzoic acid with 4-vinylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted in an organic solvent such as dichloromethane at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Solvent recovery and recycling systems are also employed to minimize waste and environmental impact.
化学反应分析
Types of Reactions
N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The vinyl group can participate in addition reactions with halogens or hydrogen halides, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogens or hydrogen halides in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated benzamides.
科学研究应用
N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The vinyl group can undergo polymerization reactions, leading to the formation of cross-linked networks in materials science applications. The compound’s ability to undergo various chemical transformations makes it a versatile tool in research and development.
相似化合物的比较
N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide can be compared with other similar compounds, such as:
2,6-Dihydroxybenzoic acid: Shares the dihydroxyphenyl structure but lacks the vinyl and amide groups.
4-Vinylaniline: Contains the vinyl group but lacks the dihydroxyphenyl and amide groups.
N-(2,6-Dihydroxyphenyl)benzamide: Similar structure but without the vinyl group.
The presence of both the dihydroxyphenyl and vinyl groups in this compound makes it unique and allows it to participate in a broader range of chemical reactions compared to its analogs .
属性
CAS 编号 |
606143-26-4 |
|---|---|
分子式 |
C15H13NO3 |
分子量 |
255.27 g/mol |
IUPAC 名称 |
N-(2,6-dihydroxyphenyl)-4-ethenylbenzamide |
InChI |
InChI=1S/C15H13NO3/c1-2-10-6-8-11(9-7-10)15(19)16-14-12(17)4-3-5-13(14)18/h2-9,17-18H,1H2,(H,16,19) |
InChI 键 |
OJXWKGJMLDLDHL-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane](/img/structure/B12593808.png)
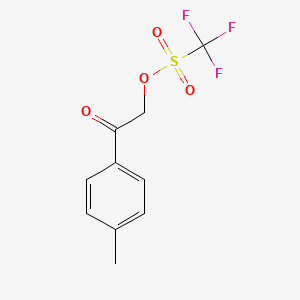
![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)

![4-[[4-(Octyloxy)phenyl]ethynyl]pyridine](/img/structure/B12593848.png)
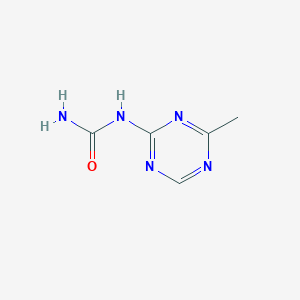
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide](/img/structure/B12593862.png)
![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)
germane](/img/structure/B12593878.png)
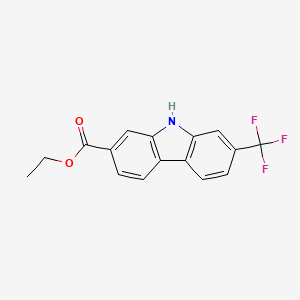
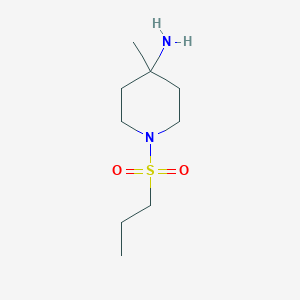
![Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one](/img/structure/B12593902.png)
